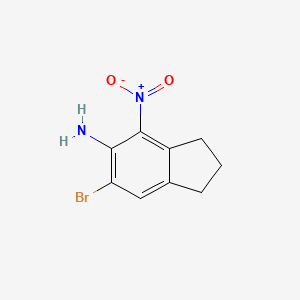

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine

Description

Properties

Molecular Formula |

C9H9BrN2O2 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

6-bromo-4-nitro-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-4-5-2-1-3-6(5)9(8(7)11)12(13)14/h4H,1-3,11H2 |

InChI Key |

VQMJEXXEOXPFDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common method is the bromination of 2,3-dihydro-1H-inden-5-amine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Formation of nitro-indenone derivatives.

Reduction: Formation of 6-amino-4-nitro-2,3-dihydro-1H-inden-5-amine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and amine group can also contribute to the compound’s binding affinity to certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine are compared below with five related dihydroinden derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- The nitro group in this compound distinguishes it from brominated analogs (e.g., 4-Bromo-2,3-dihydro-1H-inden-5-amine). Nitro groups enhance reactivity in electrophilic substitution and may facilitate downstream functionalization, such as reduction to amines or coupling reactions .

- Bromine increases molecular weight and lipophilicity, improving membrane permeability. Dibromo derivatives (e.g., 4,6-Dibromo-2,3-dihydro-1H-inden-5-amine) exhibit higher logP values, favoring blood-brain barrier penetration .

Pharmacological Relevance :

- Dihydroinden-5-amine derivatives are critical in cereblon (CRBN)-modulating agents. For example, 2,3-dihydro-1H-inden-5-amine is a shared moiety in CRBN-dependent antiproliferative compounds . The addition of bromine and nitro groups in the target compound may alter binding affinity to CRBN or proteolysis-targeting chimeras (PROTACs).

highlights methods for nitrating dihydroinden precursors, while describes amination protocols using dichloromethane and DIPEA .

Chiral Derivatives :

- Chiral analogs like (s)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride demonstrate the importance of stereochemistry in drug design. The target compound’s lack of chiral centers may limit enantiomer-specific activity but simplify synthesis .

Biological Activity

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H8BrN3O3

- Molecular Weight : 260.08 g/mol

- CAS Number : 139515-86-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity.

| Cell Line | Caspase Activity (Fold Increase) |

|---|---|

| MDA-MB-231 | 1.33 - 1.57 at 10 µM |

| HL60 | Significant inhibition observed |

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of the compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can interact with specific receptors, altering their signaling pathways.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for mitosis .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of indene compounds, including this compound. The study found that modifications to the nitro and bromo groups significantly impacted antimicrobial potency.

Clinical Implications

Given its promising biological activities, there is ongoing research into the clinical applications of this compound in treating infections and cancer. Further studies are required to elucidate its pharmacokinetics and long-term efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine, and how can reaction conditions be optimized?

- Methodology : Start with brominated indene precursors (e.g., 6-bromo-2,3-dihydro-1H-inden-5-amine) and perform nitration using mixed acids (HNO₃/H₂SO₄). Monitor regioselectivity via NMR to confirm nitro group placement at C4 . Optimize temperature (0–5°C) and stoichiometry to minimize byproducts like over-nitrated derivatives. Use TLC or HPLC to track reaction progress .

Q. How can purification challenges (e.g., solubility, isomer separation) be addressed for this compound?

- Methodology : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate 4:1 to 1:2). For solubility issues, use polar aprotic solvents (DMF, DMSO) during crystallization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature .

Q. What spectroscopic techniques are critical for structural validation?

- Methodology : Use ¹H/¹³C NMR to confirm aromatic substitution patterns and dihydroindenyl backbone integrity. Compare chemical shifts with analogous bromo-nitro compounds (e.g., δ ~8.2 ppm for nitro-adjacent protons) . FT-IR can verify nitro (1520–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) groups. HRMS ensures molecular ion consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodology : Conduct Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with/without nitro groups. Use DFT calculations (e.g., Gaussian09) to analyze electron density at reactive sites . Experimental data (e.g., Hammett plots) can quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodology : Perform 2D NMR (NOESY, COSY) to distinguish between regioisomers or conformational isomers. For example, NOE between H4 (nitro-adjacent) and H6 (bromo-adjacent) confirms substitution pattern . Cross-validate with single-crystal X-ray diffraction if crystallizable .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Use COMSOL Multiphysics or Gaussian to simulate adsorption on catalytic surfaces (e.g., Pd/C). Parameterize models with experimental binding energies (from XPS or microcalorimetry) and compare predicted vs. observed reaction outcomes .

Experimental Design & Data Analysis

Q. What factorial design approaches are suitable for studying substituent effects on pharmacological activity?

- Methodology : Apply a 2³ factorial design (variables: bromo, nitro, amine groups) to test bioactivity (e.g., enzyme inhibition). Use ANOVA to identify significant interactions. For example, ’s QSAR models for indole derivatives can guide parameter selection .

Q. How do solvent polarity and proticity affect the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.